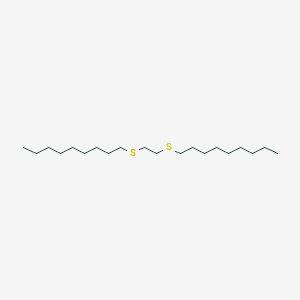

1-(2-Nonylsulfanylethylsulfanyl)nonane

Description

1-(2-Nonylsulfanylethylsulfanyl)nonane is a sulfur-containing organic compound characterized by two nonyl chains connected via a 2-sulfanylethylsulfanyl (-S-CH₂-CH₂-S-) linker. Its molecular formula is C₂₀H₄₂S₂, with a linear aliphatic structure featuring two thioether (sulfide) groups. This configuration imparts unique physicochemical properties, such as moderate polarity and reduced volatility compared to simpler alkanes like nonane .

Properties

CAS No. |

60810-42-6 |

|---|---|

Molecular Formula |

C20H42S2 |

Molecular Weight |

346.7 g/mol |

IUPAC Name |

1-(2-nonylsulfanylethylsulfanyl)nonane |

InChI |

InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-21-19-20-22-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

HTSWDJSFTQEJQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCSCCSCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Nonylsulfanylethylsulfanyl)nonane typically involves the use of organosulfur chemistry. One common method includes the reaction of nonyl mercaptan with 1,2-dibromoethane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Nonylsulfanylethylsulfanyl)nonane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the sulfide form.

Substitution: Nucleophilic substitution reactions are common, where the sulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

1-(2-Nonylsulfanylethylsulfanyl)nonane has several applications in scientific research:

Chemistry: It is used as a model compound in studies of organosulfur chemistry and reaction mechanisms.

Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism by which 1-(2-Nonylsulfanylethylsulfanyl)nonane exerts its effects involves interactions with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s hydrophobic nonyl chains allow it to interact with lipid membranes, potentially affecting membrane integrity and function.

Comparison with Similar Compounds

Linear Sulfur-Containing Alkanes

n-Nonyl Mercaptan (1-Nonanethiol, C₉H₂₀S) Structure: A primary thiol with a single nonyl chain and terminal -SH group. Properties: Higher reactivity due to the thiol group, making it prone to oxidation and disulfide formation. Lower molecular weight (MW: 160.32 g/mol) and higher volatility compared to 1-(2-Nonylsulfanylethylsulfanyl)nonane . Applications: Used in petrochemicals as an odorant and in organic synthesis.

Di-n-nonyl Sulfide (C₁₈H₃₈S) Structure: A single thioether bond (-S-) linking two nonyl groups. Properties: Simpler structure (MW: 286.56 g/mol) with lower sulfur content (1 S atom vs. 2 S atoms in the target compound). Likely less polar and more lipophilic than 1-(2-Nonylsulfanylethylsulfanyl)nonane. Applications: Potential use as a lubricant additive or plasticizer.

Bicyclic and Heterocyclic Analogs

3-Azabicyclo[3.3.1]nonane Derivatives Structure: Bicyclic framework with a nitrogen atom at position 3. Example: Hypoglycemic agents derived from 9-azabicyclo[3.3.1]nonane . Properties: Rigid bicyclic structure enhances binding affinity to biological targets (e.g., sigma receptors or viral proteases). Lower molecular weight (~200–300 g/mol) but distinct solubility profiles due to heteroatoms . Applications: Antidiabetic agents and protease inhibitors (e.g., bispidine derivatives targeting SARS-CoV-2 3CLpro ).

2,7-Diazaspiro[4.4]nonane Derivatives Structure: Spirocyclic system with two nitrogen atoms. Example: 1-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane (C₁₁H₁₆N₄) . Properties: High nitrogen content enables hydrogen bonding and interactions with enzymes. MW (~200–250 g/mol) comparable to bicyclic analogs but distinct conformational flexibility. Applications: Investigated as ligands for sigma receptors and CNS-targeted therapeutics .

Key Observations :

- Sulfur Content: The dual thioether groups in 1-(2-Nonylsulfanylethylsulfanyl)nonane enhance polarity and stability compared to mono-sulfur analogs like di-n-nonyl sulfide. However, it lacks the biological activity reported for nitrogen-rich bicyclic or spirocyclic compounds .

- Structural Rigidity : Bicyclic and spirocyclic analogs exhibit constrained geometries, favoring receptor binding, whereas the linear structure of the target compound may prioritize industrial applications.

- Volatility: Unlike volatile alkanes (e.g., nonane ), the target compound’s higher molecular weight and sulfur content reduce volatility, making it suitable for non-evaporative uses.

Research Findings and Gaps

- Biological Activity: While bicyclic nonane derivatives show promise in drug development (e.g., bispidines as SARS-CoV-2 protease inhibitors ), 1-(2-Nonylsulfanylethylsulfanyl)nonane’s biological properties remain unexplored in the reviewed literature.

- Toxicity: Analogous thioethers like tert-nonyl mercaptan exhibit low acute toxicity , but comprehensive toxicological data for the target compound are lacking.

- Synthetic Feasibility : The compound’s synthesis likely requires multi-step thiol-alkylation, contrasting with the straightforward routes for bicyclic analogs (e.g., condensation reactions for bispidines ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.